![molecular formula C12H10F2N2O2 B1626245 1-[(2,6-二氟苯基)甲基]-6-甲基嘧啶-2,4-二酮 CAS No. 352303-65-2](/img/structure/B1626245.png)

1-[(2,6-二氟苯基)甲基]-6-甲基嘧啶-2,4-二酮

描述

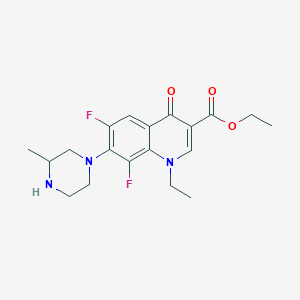

This compound is related to Rufinamide , a triazole derivative that is structurally dissimilar to other marketed antiepileptic drugs . It has been authorized by the European Union and FDA for use as a complementary therapy for seizures associated with Lennox-Gastaut syndrome .

Synthesis Analysis

The synthesis of a related compound, 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxylic acid, was achieved via chemical hydrolysis of Rufinamide by refluxing Rufinamide with 0.5 N NaOH at 80 °C for 3 hours .Chemical Reactions Analysis

The alkaline degradation of Rufinamide was studied by following the concentration of the remaining drug until complete degradation was achieved . The degradation product was isolated and its structure was confirmed .科学研究应用

合成和表征

1-[(2,6-二氟苯基)甲基]-6-甲基嘧啶-2,4-二酮及其衍生物已被广泛研究,用于它们的合成和结构表征,为进一步探索其应用提供了基础知识。一项显著的研究涉及合成具有尿嘧啶含有的2,6-二甲酰基吡啶配体的钴(II)配合物,并对其进行光谱表征。该化合物呈现出略微扭曲的五角双锥几何结构,理论研究阐明了这些阳离子的固态行为,并提供了有关分子轨道和振动频率 (Koz et al., 2010) 的见解。

抗血栓性能

已经探索了1-[(2,6-二氟苯基)甲基]-6-甲基嘧啶-2,4-二酮的衍生物的潜在抗血栓性能。一项研究合成了6-苄基-3-甲基-5,6,7,8-四氢-1H-吡啶[4,3-d]嘧啶-2,4-二酮,展示了有利的脑部和外周效应,这表明该化合物在开发新的抗血栓药物 (Furrer et al., 1994) 中具有潜力。

尿酶抑制

另一个研究领域关注嘧啶衍生物的尿酶抑制能力。合成的化合物被评估其体外尿酶抑制活性,其中一些显示出显著活性。这表明在治疗与尿酶产生细菌相关的疾病中有潜在应用 (Rauf et al., 2010)。

抗菌和抗真菌活性

还进行了关于双(三氟甲基)嘧啶并[4,5-d]嘧啶-2,4-二酮的抗菌和抗真菌活性的研究。该系列中的某些化合物显示出对革兰氏阳性和阴性细菌以及真菌白色念珠菌的有希望的抗菌活性,突显了它们作为抗微生物药剂的潜力 (Aksinenko et al., 2016)。

光学和非线性光学性能

嘧啶衍生物还被研究其光学和非线性光学(NLO)性能,表明在NLO器件制造中具有潜在应用。计算方法评估了线性和NLO性质,揭示了某些分子具有相当的NLO特性,这可能使它们成为NLO器件制造的有效候选 (Mohan et al., 2020)。

作用机制

The exact mechanism of action of Rufinamide is unknown. In vitro, it stabilizes the inactive state of the sodium channel, limiting the sustained bursts of high-frequency action potentials and preventing sodium channels from returning to an activated state, therefore decreasing the neuronal hyperexcitability and action potential propagation .

属性

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-7-5-11(17)15-12(18)16(7)6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKAHAJVXBOISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477443 | |

| Record name | 1-[(2,6-Difluorophenyl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione | |

CAS RN |

352303-65-2 | |

| Record name | 1-[(2,6-Difluorophenyl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

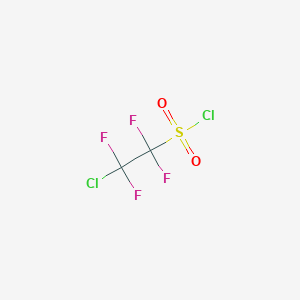

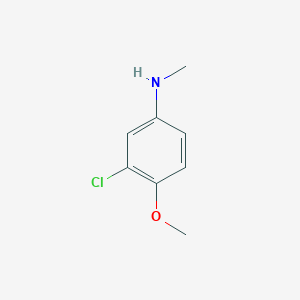

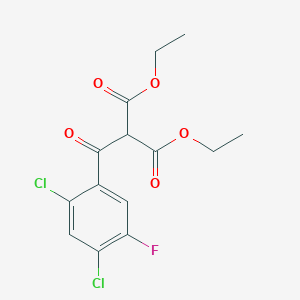

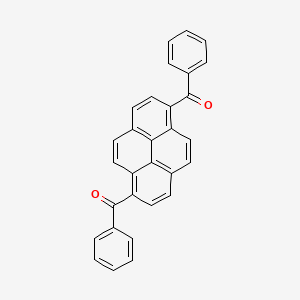

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1626172.png)